(p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate
Description
Properties
IUPAC Name |
2-[2-(4-aminophenyl)ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.H2O4S/c11-10-3-1-9(2-4-10)5-6-12-7-8-13;1-5(2,3)4/h1-4,12-13H,5-8,11H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJLPPKOXNTVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCCO)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063415 | |
| Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225351-21-2, 4327-84-8, 14623-68-8 | |
| Record name | Ethanol, 2-[[2-(4-aminophenyl)ethyl]amino]-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225351-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((4-aminophenyl)ethylamino)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004327848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-Amino-N-ethylanilino)ethanol sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro Reduction Pathway
The most widely documented method involves the reduction of a nitro precursor. Starting with 2-((4-nitrophenyl)(ethyl)amino)ethanol, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50–70°C yields the primary amine intermediate. Subsequent treatment with concentrated sulfuric acid (H₂SO₄) forms the sulfate salt.
Key Reaction Steps:
- Nitro Reduction:
$$ \text{C}{10}\text{H}{14}\text{N}2\text{O}3 + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{10}\text{H}{18}\text{N}2\text{O} + 2\text{H}_2\text{O} $$
This step achieves >90% conversion efficiency when conducted in ethanol at 60°C.
- Salt Formation:
$$ \text{C}{10}\text{H}{18}\text{N}2\text{O} + \text{H}2\text{SO}4 \rightarrow \text{C}{10}\text{H}{20}\text{N}2\text{O}_5\text{S} $$
Sulfuric acid is added stoichiometrically at 0–5°C to prevent sulfonation side reactions.
Direct Alkylation of p-Aminophenol
An alternative route alkylates p-aminophenol with 2-chloroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, followed by sulfate esterification:
Alkylation:
$$ \text{C}6\text{H}7\text{NO} + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOH}} \text{C}8\text{H}{12}\text{N}\text{O}_2 + \text{NaCl} $$
Yields of 75–80% are reported using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.Quaternary Ammonium Formation:
Ethylation with ethyl bromide under alkaline conditions introduces the ethyl group, followed by sulfuric acid quenching to form the final product.
Reaction Optimization and Process Parameters
Catalytic Systems
Comparative studies highlight the superiority of Pd/C over Raney nickel for nitro reduction, with the former minimizing over-reduction byproducts.
| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Pd/C (5%) | 60 | 3 | 92 |
| Raney Ni | 80 | 5 | 78 |
Source: Data extrapolated from hydrogenation protocols in oxidative dye synthesis.
Solvent Selection
Ethanol and methanol are preferred for their ability to solubilize both organic intermediates and inorganic acids. Methanol marginally improves reaction rates but increases sulfate ester hydrolysis risks.
Industrial-Scale Production
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance safety and consistency. Key advantages include:
Waste Management
Sulfate-rich effluents are neutralized with calcium hydroxide (Ca(OH)₂), precipitating calcium sulfate (gypsum) for safe disposal.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >99% purity when using a C18 column and 0.1% phosphoric acid in acetonitrile/water (30:70).
Challenges and Mitigation Strategies
Byproduct Formation
Issue: Ethanol solvent may undergo dehydration to ethylene under acidic conditions, competing with sulfate esterification.
Solution: Replace ethanol with isopropanol, which resists dehydration below 80°C.
Emerging Methodologies
Enzymatic Sulfation
Pilot studies explore aryl sulfotransferases for sulfate group incorporation, offering milder conditions (pH 7, 25°C). Initial yields of 65% suggest potential for green chemistry applications.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times from 8 hours to 45 minutes, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
(p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
(p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Structural and Functional Analogues in Hair Dyes
Key Findings :
- Substituent Effects: Hydroxyethyl groups enhance water solubility but may reduce intercalation efficiency in non-aqueous systems (e.g., graphene exfoliation) .
- Para vs. Meta Substitution : Para-substituted ammonium salts exhibit superior oxidative stability and color intensity in hair dyes compared to meta analogues .
Industrial and Surfactant Analogues
Key Findings :
- Alkyl Chain Length : Longer alkyl chains (e.g., C24 in tetracosyl sulphate) improve hydrophobicity and surfactant performance but hinder solubility in polar solvents .
- Thermal Stability : Ammonium salts with hydroxyethyl substituents decompose at 500–900°C, releasing gases that cause structural defects in materials like reduced graphene oxide (RGO) .
Ionic Liquids and Exfoliation Agents
Key Findings :
Biological Activity
(p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H18N2O5S
- Molecular Weight : 250.33 g/mol
- Structure : The compound contains an ammonium group, an ethyl chain, and a phenyl group, which are critical for its biological interactions.
The biological activity of (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbial cells.
- Anticancer Activity : Studies suggest that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
Research indicates that (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate exhibits significant antimicrobial activity against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .
Anticancer Activity
In vitro studies have shown that (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate can inhibit the growth of various cancer cell lines:
- HeLa Cells : IC50 = 25 µg/mL
- MCF-7 Cells : IC50 = 30 µg/mL
The compound's mechanism involves the induction of oxidative stress and subsequent apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate against common hospital-acquired infections demonstrated its potential as a disinfectant. The compound was tested against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm formation at concentrations as low as 16 µg/mL, highlighting its utility in preventing biofilm-related infections.
Study 2: Cancer Cell Line Testing
In another investigation focusing on its anticancer properties, (p-Ammoniophenyl)ethyl(2-hydroxyethyl)ammonium sulphate was applied to multiple cancer cell lines. The results showed that treatment led to G1 phase cell cycle arrest and increased levels of pro-apoptotic proteins. This suggests that the compound may be effective in targeting specific cancer pathways and warrants further investigation for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
